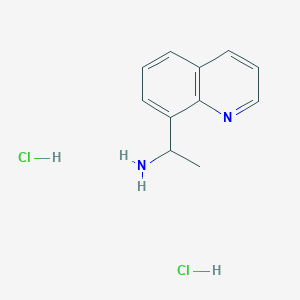

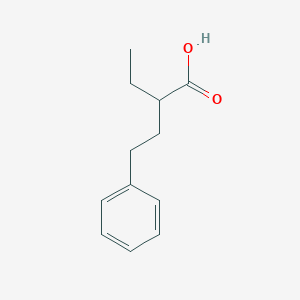

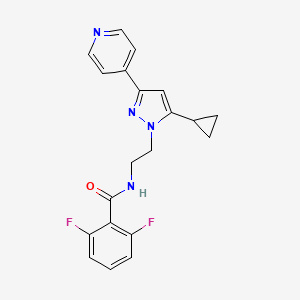

![molecular formula C21H27N5 B2377333 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899388-83-1](/img/structure/B2377333.png)

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrimidines . Pyrimidines and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

- Histamine H4 Receptor Ligands : A study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This included optimizing the core pyrimidine moiety and methylpiperazine group, leading to potent compounds with anti-inflammatory and antinociceptive activities, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Hydrogen Bonding and Crystal Structure

- Hydrogen-Bonded Chain Formation : Research on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed its ability to form hydrogen-bonded chains and framework structures, which is significant for understanding its molecular interactions and crystallization behavior (Portilla et al., 2006).

Synthesis and Chemical Modifications

Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : A study demonstrated the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitutions, expanding the scope of chemical modifications possible with this compound (Atta, 2011).

Nonsteroidal Anti-Inflammatory Drug Research : Another study synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties. Modifications at various positions on the compound significantly influenced its activity, leading to a promising candidate with high efficacy and low ulcerogenic potential (Auzzi et al., 1983).

Solvent-Free Synthesis : Research also delved into the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach with high yields and short reaction times (Quiroga et al., 2008).

Applications in Medicinal Chemistry

Anti-Inflammatory and Antimicrobial Agents : A study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Some compounds showed promising activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Antibacterial Activity of Derivatives : Another research synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. The study underscored the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).

Propiedades

IUPAC Name |

5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOJFAJLOCMDNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)